N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12-3-4-15(13(2)9-12)23-16(26)10-25-11-22-18-17(14-5-7-21-8-6-14)24-28-19(18)20(25)27/h3-9,11H,10H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFMQABSRJSCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the isothiazolo[4,5-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridine ring: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Attachment of the acetamide group: This step usually involves acylation reactions, where an acyl chloride or anhydride reacts with an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds highlights key differences in core scaffolds, substituents, and physicochemical properties:
Key Structural Differences
Core Heterocycles: The target compound’s isothiazolo[4,5-d]pyrimidin core differs from thieno[2,3-d]pyrimidin () and benzo[b][1,4]oxazin () in electronic properties. The sulfur atom in isothiazole may confer stronger electron-withdrawing effects compared to thiophene or oxygen-containing oxazin systems, influencing reactivity and binding affinity . Pyrimido[4,5-d]pyrimidin () features a fused pyrimidine system, offering additional hydrogen-bonding sites compared to the target compound’s isothiazolo core .
Substituent Effects: The pyridin-4-yl group in the target compound contrasts with the phenylamino group in Compound 24 (). Pyridine’s nitrogen atom may enhance solubility and target interaction compared to purely aromatic substituents .
Synthetic Routes: Compound 24 () was synthesized via acetylation of a pyrido-thieno-pyrimidin precursor in pyridine, yielding 73% . highlights coupling reactions using caesium carbonate and DMF for benzo[b][1,4]oxazin derivatives, suggesting analogous methods might apply to the target compound .
Physicochemical and Pharmacological Insights
- Melting Points : Compound 24 (143–145°C) suggests moderate stability, likely due to its acetyl and N-methyl groups. The target compound’s melting point is unreported but may vary based on its larger substituents .
- Solubility : The pyridin-4-yl group in the target compound could improve aqueous solubility compared to purely aromatic analogues like Compound 24.
- Bioactivity : While direct data are absent, pyrimidine derivatives (e.g., ’s Compound 7h) often target kinases or DNA repair enzymes. The isothiazolo core may modulate selectivity for such targets .
Research Findings and Implications
- Structural Optimization : The target compound’s design combines features of multiple scaffolds (e.g., pyridine for solubility, dimethylphenyl for lipophilicity), aligning with trends in kinase inhibitor development .
- Unresolved Questions : Evidence gaps include synthetic yield, exact bioactivity, and pharmacokinetic data. Further studies could explore substitutions on the pyridine or acetamide groups to balance potency and bioavailability.
Biological Activity
N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with significant potential biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes a dimethylphenyl group and a fused isothiazolo-pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 391.4 g/mol. The presence of multiple hydrogen bond donors and acceptors contributes to its moderate lipophilicity (XLogP3-AA = 2.8) .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.4 g/mol |
| Lipophilicity (XLogP3-AA) | 2.8 |
Research indicates that this compound exhibits significant activity in modulating calcium ion channels, which are crucial for various physiological processes such as muscle contraction and neurotransmitter release. This modulation suggests potential therapeutic effects in conditions related to calcium channel dysfunctions, including cardiac arrhythmias and neurological disorders .
Therapeutic Applications
The compound has been investigated for its potential applications in:
- Cardiac Arrhythmias : By modulating calcium channels, it may help restore normal heart rhythm.
- Neurological Disorders : Its interaction with calcium signaling pathways could offer therapeutic benefits in conditions like epilepsy and other neurodegenerative diseases.
Related Compounds
Several structurally similar compounds have been studied for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(2-amino-3-nitrophenyl)-2,6-difluorobenzamide | Potential anti-cancer activity |
| N-(2-methylphenyl)-2-(7-oxo-pyrido[4,5-d]pyrimidin)acetamide | Different pharmacological profile |
| N-(3,4-Dimethylphenyl)-2-[5-methyl-3-oxo-pyridin]acetamide | Potentially different calcium channel effects |
These compounds highlight the unique structural features that may contribute to the distinct biological activity of this compound .
Q & A
Basic Synthesis: What are the common synthetic routes for N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
The synthesis typically involves multi-step reactions starting with precursors containing pyrimidine and isothiazole cores. Key steps include:
- Coupling reactions to introduce the pyridin-4-yl and 2,4-dimethylphenyl groups.
- Acetamide formation via nucleophilic substitution or condensation under anhydrous conditions.
- Oxidation to generate the 7-oxo moiety, often using agents like meta-chloroperbenzoic acid (mCPBA).
Optimization requires strict control of temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., triethylamine). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Advanced Synthesis: How can reaction conditions be optimized to address low yields in the final coupling step?
Contradictions in yield often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.
- Catalyst loading : Excess base (e.g., triethylamine) can deprotonate sensitive intermediates, reducing selectivity.
- Oxygen sensitivity : Use of inert atmospheres (N₂/Ar) prevents oxidation of thiol or amine groups.
Methodological solutions include DoE (Design of Experiments) to map variable interactions and inline spectroscopy (e.g., FTIR) for real-time monitoring .
Basic Characterization: Which analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyridin-4-yl vs. pyridin-3-yl).
- HPLC : Purity assessment (>95%) and detection of polar byproducts.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Characterization: How is the three-dimensional conformation of this compound determined?
- X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyridin-4-yl group).
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces and reactive sites.
These methods clarify how structural rigidity in the isothiazolo[4,5-d]pyrimidinone core influences bioactivity .
Basic Bioactivity: What is the proposed mechanism of action in anticancer studies?
The compound inhibits cyclin-dependent kinases (CDKs) by competitively binding to the ATP-binding pocket. Key interactions include:
- Hydrogen bonding between the acetamide carbonyl and kinase backbone amides.
- π-π stacking of the pyridin-4-yl group with hydrophobic residues (e.g., Phe80 in CDK2).
In vitro assays (IC₅₀ = 0.2–1.5 µM) show dose-dependent apoptosis in leukemia cell lines .
Advanced Bioactivity: How can researchers resolve discrepancies in reported IC₅₀ values across studies?
Discrepancies may arise from:
- Assay conditions : Variations in ATP concentration (10 µM vs. 100 µM) alter competitive inhibition kinetics.
- Cell line heterogeneity : Genetic drift in cancer models (e.g., Jurkat vs. K562) affects target expression.
Standardization strategies: - Orthogonal assays (e.g., thermal shift profiling) to validate target engagement.
- Structural analogs : Compare activity of derivatives to isolate critical functional groups .
Advanced Reaction Chemistry: What strategies enable selective functionalization of the pyridin-4-yl group?
- Directed C-H activation : Use Pd catalysts with directing groups (e.g., pyridine N-oxide) for regioselective arylation.
- Protection/deprotection : Temporarily mask the acetamide with tert-butoxycarbonyl (Boc) to prevent side reactions.
Post-functionalization analysis via 2D NMR (COSY, NOESY) confirms regiochemistry .
Advanced Data Analysis: How should researchers address contradictions in structure-activity relationship (SAR) studies?
- Molecular docking : Compare binding poses of analogs with divergent activities to identify critical interactions.
- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., 2,4-dimethylphenyl vs. 4-chlorophenyl) on binding affinity.
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
